Chemical structure analysis of N-(5-Chloro-2-methoxyphenyl)acetamide
Chemical structure analysis of N-(5-Chloro-2-methoxyphenyl)acetamide
This guide outlines the comprehensive structural analysis and analytical profiling of N-(5-Chloro-2-methoxyphenyl)acetamide , a specific chlorinated acetanilide derivative. This document is designed for researchers requiring rigorous structural validation and impurity profiling protocols.
Structural Elucidation & Analytical Methodologies
Executive Summary
N-(5-Chloro-2-methoxyphenyl)acetamide (also known as 5'-Chloro-2'-methoxyacetanilide) is a functionalized aromatic amide used primarily as an intermediate in the synthesis of azo dyes and potentially as a scaffold in medicinal chemistry (e.g., for metoclopramide analogs). Its structure features an acetamide group ortho to a methoxy group and meta to a chlorine atom, creating a specific electronic and steric environment that dictates its spectroscopic signature.
This guide provides a definitive workflow for the structural confirmation of this molecule, distinguishing it from common regioisomers (e.g., the 4-chloro isomer) through NMR coupling constants, IR functional group analysis, and Mass Spectrometry fragmentation patterns.
Chemical Identity & Physicochemical Framework
| Property | Data | Notes |
| IUPAC Name | N-(5-Chloro-2-methoxyphenyl)acetamide | |
| CAS Registry | 7463-32-3 | Validated identifier |
| Molecular Formula | C | |
| Molecular Weight | 199.63 g/mol | Monoisotopic: ~199.04 |
| Physical State | Crystalline Solid | Expected MP: 128–135 °C (Analogous prediction) |
| Solubility | DMSO, Methanol, DCM | Limited water solubility |
| LogP (Predicted) | ~1.9 - 2.1 | Moderate lipophilicity |
Structural Visualization
The following diagram illustrates the core connectivity and the numbering scheme used for NMR assignment.
Synthesis Context & Impurity Profiling
Understanding the synthesis is critical for analyzing the final product. The standard route involves the acetylation of 5-chloro-2-methoxyaniline (Fast Red RC Base).
Critical Impurities to Monitor:
-
Unreacted Amine (Starting Material): Detectable via amine N-H stretch (doublet) in IR and distinct retention time in HPLC.
-
Di-acetylated Species: Under forcing conditions, the amide nitrogen may accept a second acetyl group (N,N-diacetyl), though steric hindrance from the ortho-methoxy group makes this less likely.
-
Regioisomers: If the starting aniline was impure (e.g., containing 4-chloro-2-methoxyaniline), the final product will contain the isomeric acetamide. NMR coupling analysis (Section 4) is the only reliable way to distinguish these.
Spectroscopic Elucidation (The Core)
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: Dissolve ~10 mg of sample in 0.6 mL DMSO-d
Predicted
H NMR Assignments (400 MHz, DMSO-d
)
| Proton | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| NH (Amide) | 9.20 – 9.50 | Singlet (br) | - | Deshielded by carbonyl; H-bond with OMe possible. |
| H-6 | 8.05 – 8.15 | Doublet (d) | Diagnostic: Ortho to Amide (deshielding zone). Meta coupling to H-4. | |
| H-4 | 7.05 – 7.15 | Doublet of Doublets (dd) | Para to Amide. Couples with H-3 (ortho) and H-6 (meta). | |
| H-3 | 6.95 – 7.05 | Doublet (d) | Ortho to Methoxy (shielding effect). Ortho coupling to H-4. | |
| OCH | 3.75 – 3.85 | Singlet | - | Characteristic methoxy chemical shift. |
| COCH | 2.05 – 2.15 | Singlet | - | Acetyl methyl group. |
Key Structural Proof (The "Fingerprint"): The aromatic region must show an ABX system (or AMX depending on field strength).
-
H-6 appears as a narrow doublet (meta-coupling only) at the most downfield aromatic position.
-
H-3 appears as a strong doublet (ortho-coupling only).
-
H-4 appears as a dd (coupling to both).
-
Differentiation from 4-chloro isomer: The 4-chloro isomer would show a different pattern (H-3 would be a singlet or narrow doublet meta to H-5; H-5 and H-6 would be ortho-coupled).
C NMR Key Signals
-
Carbonyl (C=O): ~168-169 ppm.
-
C-O (Methoxy attached): ~148-150 ppm (Deshielded by Oxygen).
-
C-N (Amide attached): ~128-130 ppm.
-
C-Cl: ~125 ppm.[1]
B. Infrared (IR) Spectroscopy
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
-
3250 – 3350 cm
: N-H Stretch (Sharp band, typical of secondary amides). -
1660 – 1690 cm
: Amide I Band (C=O stretch). This is the most intense peak. -
1530 – 1550 cm
: Amide II Band (N-H bend + C-N stretch). -
1240 – 1260 cm
: Aryl Alkyl Ether (C-O-C asymmetric stretch). -
1030 – 1050 cm
: Symmetric Ether stretch. -
800 – 850 cm
: C-Cl Stretch (often obscured, but look for strong bands in the fingerprint region).
C. Mass Spectrometry (MS)
Method: GC-MS (EI, 70eV) or LC-MS (ESI+).
-
Molecular Ion (M
): 199 (100%) and 201 (33%).-
Validation: The 3:1 intensity ratio is mandatory due to the
Cl / Cl isotopes.
-
-
Base Peak / Fragmentation:
-
m/z 157/159: Loss of Ketene (
, Mass 42). This confirms the acetyl group. -
m/z 142/144: Subsequent loss of Methyl radical (
) from the methoxy group (common in anisoles).
-
Analytical Workflow Diagram
The following flowchart details the logical decision tree for confirming the structure and purity of the compound.
References
-
Sigma-Aldrich. N-(5-Chloro-2-methoxyphenyl)acetamide Product Sheet (CAS 7463-32-3). Retrieved from .
-
National Institute of Standards and Technology (NIST). N-(2-Methoxyphenyl)acetamide Mass Spectrum & IR Data. (Used for analog comparison). Retrieved from .
-
PubChem. Compound Summary for 5-Chloro-2-methoxyaniline (Precursor). CID 66763.[2] Retrieved from .
-
ChemicalBook. NMR Spectrum of N-(2-Methoxyphenyl)acetamide (Analog). Retrieved from .
-
International Union of Crystallography (IUCr). Crystal structure of 2-chloro-N-(4-methoxyphenyl)acetamide (Isomer Data for comparison). IUCrData. Retrieved from .
